molecular formula C29H28ClN3O3 B10872734 Ethyl 4-(1-benzyl-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperazine-1-carboxylate

Ethyl 4-(1-benzyl-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperazine-1-carboxylate

Cat. No.: B10872734
M. Wt: 502.0 g/mol
InChI Key: IJBIWHAFRRZYQE-UHFFFAOYSA-N
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Description

Ethyl 4-(1-benzyl-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and various substituents such as benzyl, chloro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-benzyl-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzyl and Chloro Groups: The benzyl group can be introduced via benzylation reactions, often using benzyl halides and a base. The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.

    Final Coupling: The final step involves coupling the quinoline derivative with the piperazine ring, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline core or the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

    Catalysts: Acidic or basic catalysts for Friedländer synthesis, EDCI and DMAP for coupling reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(1-benzyl-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its quinoline core is known for its biological activity, and modifications to its structure can lead to the development of new therapeutic agents. It has been investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with unique mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-benzyl-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperazine-1-carboxylate involves its interaction with various molecular targets. The quinoline core can interact with DNA, enzymes, and receptors, leading to various biological effects. The benzyl and phenyl groups can enhance its binding affinity to these targets, while the piperazine ring can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinoline: The parent compound of many biologically active derivatives.

    Piperazine: A common scaffold in medicinal chemistry for the development of various therapeutic agents.

Uniqueness

Ethyl 4-(1-benzyl-6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperazine-1-carboxylate is unique due to its combination of a quinoline core with a piperazine ring and multiple substituents. This combination provides a versatile platform for the development of new compounds with diverse biological activities and industrial applications.

Properties

Molecular Formula

C29H28ClN3O3

Molecular Weight

502.0 g/mol

IUPAC Name

ethyl 4-(1-benzyl-6-chloro-2-oxo-4-phenylquinolin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C29H28ClN3O3/c1-2-36-29(35)32-17-15-31(16-18-32)27-26(22-11-7-4-8-12-22)24-19-23(30)13-14-25(24)33(28(27)34)20-21-9-5-3-6-10-21/h3-14,19H,2,15-18,20H2,1H3

InChI Key

IJBIWHAFRRZYQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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